molecular formula C12H20O4 B1670435 Dibutyl maleate CAS No. 105-76-0

Dibutyl maleate

Cat. No.: B1670435
CAS No.: 105-76-0
M. Wt: 228.28 g/mol
InChI Key: JBSLOWBPDRZSMB-FPLPWBNLSA-N
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Description

Dibutyl maleate is an organic compound with the formula (CHCO₂Bu)₂, where Bu represents butyl. It is the diester of maleic acid, an unsaturated dicarboxylic acid. This compound is typically a colorless to yellowish oily liquid with a characteristic odor .

Mechanism of Action

Target of Action

Dibutyl maleate (DBM) is an organic compound and the diester of the unsaturated dicarboxylic acid, maleic acid . It can enhance contact sensitization to certain compounds in mice .

Mode of Action

The mode of action of DBM is largely chemical. It can undergo reactions such as the Michael addition reaction when an amine is reacted with a dialkyl maleate . This reaction is used in the creation of polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers .

Biochemical Pathways

As a chemical intermediate, DBM is involved in various synthetic pathways. For instance, it is used in the synthesis of copolymers with vinyl acetate . In the presence of heat and acids or bases, DBM can transpose into fumaric acid dialkyl ester .

Pharmacokinetics

Its physical properties such as its boiling point (280 °c), density (099 g·cm −3), and very low solubility in water (017 g·l −1 at 20 °C) can influence its distribution and elimination in the environment .

Result of Action

The primary result of DBM’s action is the formation of other chemical compounds. For example, it is used as an intermediate in the preparation of other chemical compounds . It can also enhance contact sensitization to certain compounds in biological systems .

Action Environment

The action of DBM can be influenced by environmental factors such as temperature and pH. For instance, under the action of heat and in the presence of acids or bases, DBM transposes into fumaric acid dialkyl ester . Its stability, efficacy, and action can thus be influenced by these environmental conditions.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

dibutyl (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSLOWBPDRZSMB-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29014-72-0
Record name 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3026724
Record name Dibutyl maleate
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Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester
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CAS No.

105-76-0
Record name Dibutyl maleate
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Record name Dibutyl maleate
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Record name DIBUTYL MALEATE
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Record name 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester
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Record name Dibutyl maleate
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Record name Dibutyl maleate
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Record name DIBUTYL MALEATE
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Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 197.3 g (1.0 mol) of dibenzylamine and 165.1 g (1.6 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 1.8 MPa is established at a temperature of 160° C. After the end of the reaction, 30 g of hexene-1 are added and the organic phase is removed from the aqueous phase. The remaining organic phase is subsequently distilled. 191.8 g of N-methyldibenzylamine having a purity of 93.8% are isolated, corresponding to a yield of 85.1% of theory.
Quantity
197.3 g
Type
reactant
Reaction Step One
Quantity
165.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Yield
85.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Dibutyl maleate has the molecular formula C12H20O4 and a molecular weight of 232.28 g/mol.

ANone: this compound can be characterized using several spectroscopic techniques, including:

  • Infrared Spectroscopy (IR): IR spectra show characteristic peaks for the ester carbonyl group (C=O) at around 1740 cm-1 and the C-O stretching vibrations around 1100-1300 cm-1. [, , ]
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can provide detailed information about the structure and environment of the different hydrogen and carbon atoms in this compound. [, , ]

A: this compound is commonly used as a plasticizer in various polymer systems, such as poly(vinyl acetate) (PVAc), ethylene-propylene-diene terpolymer (EPDM), and polyethylene (PE). [, , , , ] It enhances flexibility, lowers the glass transition temperature, and improves the processability of these polymers.

A: Studies on this compound-ethylene copolymer films revealed that extreme uniaxial orientation significantly affects gas permeability. While cold drawing initially causes a small decrease in permeability, further stretching leads to a substantial decrease and an increase in the activation energy of permeation. [] This suggests a change in the mobility of oriented chain segments in the amorphous regions, affecting the diffusional impedance offered by the crystallites.

ANone: A variety of catalysts have been investigated for this compound synthesis, with a focus on improving yield and reaction conditions. These include:

  • Acids: Traditional catalysts like p-toluene sulfonic acid, sulfuric acid, and ferric chloride hexahydrate have been utilized. [, ]
  • Solid Acid Catalysts: Researchers explored various solid acid catalysts like SO42-/Fe2O3, SO42-/TiO2/La3+, and heteropolyacids supported on mixed metal oxides, aiming for efficient and reusable options. [, , , , , ]
  • Ionic Liquids: Ionic liquid [HSO3-pmim]+[HSO4]- emerged as a highly effective catalyst under microwave irradiation, offering excellent stability and reusability. []

A: The selection of catalyst significantly influences the reaction rate, yield, and environmental impact of this compound synthesis. For example, solid acid catalysts offer advantages like easy separation, reusability, and reduced waste generation compared to traditional liquid acids. [, , ]

A: Research using Förster resonance energy transfer (FRET) revealed that the presence of gel significantly influences polymer diffusion. In poly(vinyl acetate-co-dibutyl maleate) latex films containing around 50 wt% gel, the apparent diffusion coefficient decreases with increasing annealing time. [] This suggests that the immobile gel nanodomains within the latex particles hinder polymer diffusion.

A: Thermogravimetric analysis demonstrated that incorporating this compound units into vinyl acetate copolymer chains enhances their thermal stability. [] This improvement is likely due to the presence of the more thermally stable ester groups in this compound.

A: As an industrial chemical, responsible management of this compound is crucial. While specific ecotoxicological data might be limited in the provided research, focusing on sustainable production practices, waste minimization, and exploring biodegradable alternatives are essential steps to mitigate potential environmental risks. []

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